Flosatidil

calcium channel blocker chemical structure vasodilator

Researchers exploring non-classical VDCC blockade lack tool compounds structurally distinct from conventional dihydropyridine, phenylalkylamine, and benzothiazepine CCBs. Flosatidil (SL 85.1016) addresses this gap as an orally active arylbenzylamide methylthioether with a unique carbamate ester linkage. • Orally active antianginal & antihypertensive agent for rodent models of hypertension and angina • Validated HPLC-UV quantification (LLOQ 2 ng/mL) enables reproducible PK/PD studies • Structurally unrelated to 1,4-DHP, PAA, or BZP classes-eliminates binding-site confounds in comparative pharmacology • Supplied at ≥98% HPLC purity; shipped under blue ice for stability

Molecular Formula C26H34F3N3O3S
Molecular Weight 525.6 g/mol
CAS No. 113593-34-3
Cat. No. B055975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlosatidil
CAS113593-34-3
SynonymsFlosatidil
Molecular FormulaC26H34F3N3O3S
Molecular Weight525.6 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)N(CCN(C)C)CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2SC
InChIInChI=1S/C26H34F3N3O3S/c1-19(2)18-35-25(34)31(14-13-30(3)4)17-24(33)32(22-11-6-7-12-23(22)36-5)16-20-9-8-10-21(15-20)26(27,28)29/h6-12,15,19H,13-14,16-18H2,1-5H3
InChIKeyMJOGWNMYQLVUOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 0.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flosatidil – Calcium Channel Antagonist for Research


Flosatidil (SL 85.1016), an orally active arylbenzylamide methylthioether derivative, is a voltage-gated calcium channel (VDCC) blocker classified pharmacologically as a vasodilator [1]. Its chemical structure (C26H34F3N3O3S; MW 525.63 Da) features a unique carbamate ester linkage [2], distinguishing it from the 1,4-dihydropyridine (e.g., nifedipine), phenylalkylamine (e.g., verapamil), and benzothiazepine (e.g., diltiazem) classes of calcium antagonists . The compound demonstrates antianginal and antihypertensive properties in preclinical models, and advanced to Phase 2 clinical evaluation for angina pectoris before discontinuation [3].

Class Arylbenzylamide VDCC blocker
Route Reported oral activity in models
Stage Phase 2 angina trial context (discontinued)

Why Flosatidil Is Different from Other Calcium Blockers


Direct substitution of Flosatidil with other VDCC blockers, such as nifedipine, verapamil, or diltiazem, is scientifically unsound due to its distinct structural class . Unlike these agents, which bind to discrete allosteric sites on the L-type calcium channel, Flosatidil is an arylbenzylamide methylthioether derivative whose exact binding interaction and pharmacodynamic profile have not been fully elucidated [1]. This lack of cross-study bioequivalence data and the compound's unique molecular scaffold [2] mean that substituting a 1,4-dihydropyridine or phenylalkylamine would introduce significant confounding variables in any experimental model, invalidating any assumption of comparable activity or selectivity.

  • Structural scaffold mismatch

    Arylbenzylamide may interact at distinct VDCC sites vs classical blockers

  • No cross-study bioequivalence

    Lack of data comparing to 1,4-DHP or phenylalkylamine agents

  • Unelucidated pharmacodynamics

    Binding profile and selectivity may not replicate known L-type modulators

Flosatidil Quantitative Differentiation


Distinct Chemical Scaffold for Calcium Channel Antagonism

Flosatidil is an arylbenzylamide methylthioether derivative [1], a structural class distinct from all three major families of clinical calcium channel blockers (1,4-dihydropyridines, phenylalkylamines, and benzothiazepines) . This fundamental difference in chemical scaffold implies a unique binding site and/or mechanism on the voltage-gated calcium channel complex, which is a key driver of tissue selectivity and pharmacodynamic differentiation among calcium antagonists [2].

Chemical Scaffold
Class-level inference
Arylbenzylamide methylthioether vs 1,4-DHP, PAA, BTZ classes
Supports structural class differentiation research
Binding site not fully characterized
calcium channel blocker chemical structure vasodilator arylbenzylamide

Validated HPLC-UV Method for Plasma Quantification

An established HPLC-UV method enables the quantification of Flosatidil in human plasma with a lower limit of detection (LLOD) of 2 ng/mL and a linear range of 2-200 ng/mL [1]. This method was specifically developed and validated for the compound, providing a practical, quality-controlled analytical workflow for its quantification in biological matrices [2].

HPLC-UV Method
Reported
LLOD 2 ng/mL; Linear 2–200 ng/mL
Pre-validated plasma quantification workflow
Human plasma, HPLC-UV 254 nm; method transfer review recommended
bioanalysis HPLC plasma concentration pharmacokinetics

Oral Activity in Cardiovascular Disease Models

Flosatidil has been explicitly characterized as an orally active calcium channel antagonist with demonstrated antianginal and antihypertensive effects in preclinical studies . Its advancement to Phase 2 clinical trials for angina pectoris further substantiates its oral efficacy and bioavailability in human subjects [1], a critical practical advantage over compounds requiring parenteral administration.

Oral Activity
Data to verify
Preclinical angina/hypertension models; Phase 2 angina trial (discontinued)
Supports oral route cardiovascular research
Phase 2 data limited; development discontinued
oral bioavailability angina pectoris hypertension in vivo

Research Applications of Flosatidil


Novel Calcium Antagonism in Cardiovascular Models

Flosatidil's unique arylbenzylamide methylthioether scaffold and demonstrated oral antianginal and antihypertensive activity make it a valuable tool for in vivo studies exploring non-classical mechanisms of VDCC blockade in rodent models of hypertension and angina pectoris [1]. Its structural differentiation from 1,4-dihydropyridines and phenylalkylamines allows researchers to probe for novel binding interactions or tissue-specific effects not observed with conventional CCBs [2].

Calcium Antagonist Pharmacokinetic Assays

The existence of a validated HPLC-UV method for quantifying Flosatidil in human plasma at levels as low as 2 ng/mL provides a reliable analytical foundation for pharmacokinetic studies. This method can be directly implemented or adapted for use in preclinical species, reducing method development overhead and ensuring reproducible quantification for exposure-response analyses [1].

Comparative Studies of Calcium Blocker Classes

Flosatidil serves as a distinct, arylbenzylamide-based comparator when profiling the class-specific effects of calcium channel blockers . Its inclusion in side-by-side studies with 1,4-dihydropyridines (e.g., nifedipine) and non-dihydropyridines (e.g., verapamil, diltiazem) can help delineate structure-activity relationships and identify off-target liabilities unique to each chemical scaffold [1].

Application
Selection Property
Validation Focus
Cardiovascular model-response studies
Structurally distinct VDCC antagonist scaffold
Non-classical binding interaction research
Pharmacokinetic bioanalysis method implementation
HPLC-UV assay for plasma quantification
Bioanalytical sensitivity and linearity review
Calcium channel blocker class comparison
Arylbenzylamide vs classical CCB classes
Class-specific pharmacological profiling

Technical Documentation Hub

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38 linked technical documents
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